MTF1 protein - 122319-59-9

MTF1 protein

Catalog Number: EVT-1509906
CAS Number: 122319-59-9
Molecular Formula: C7H4F2N2S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

MTF1 is classified as a zinc-binding transcription factor. It recognizes and binds to metal response elements characterized by the consensus sequence -TGCRCNC-, which are located near the promoters of genes involved in redox balance and metal homeostasis. This classification highlights its dual role in sensing metal availability and regulating gene expression accordingly .

Synthesis Analysis

Methods of Synthesis

The synthesis of MTF1 typically involves recombinant DNA technology, where the gene encoding MTF1 is cloned into an expression vector. This vector is then introduced into host cells, often bacterial or yeast systems, where the protein can be expressed and subsequently purified. Common purification techniques include affinity chromatography, where tags such as His-tags or GST-tags are used to isolate the protein from the host cell lysate .

Technical Details

The purification process generally follows these steps:

  1. Cell Lysis: Host cells are lysed using a buffer containing detergents and protease inhibitors.
  2. Affinity Chromatography: The lysate is passed through a column containing ligands that specifically bind to the tag on MTF1.
  3. Elution: Bound proteins are eluted using a buffer containing a high concentration of imidazole (for His-tagged proteins) or glutathione (for GST-tagged proteins).
  4. Dialysis: The eluted protein solution is dialyzed to remove excess salts and prepare it for further analysis or use .
Molecular Structure Analysis

Structure

MTF1 consists of several functional domains, including a zinc finger domain that facilitates its interaction with DNA. The structure of MTF1 allows it to undergo conformational changes upon binding to metal ions, which is critical for its activation as a transcription factor. The carboxy-terminal region of MTF1 is particularly important for its function in sensing copper ions .

Data

Structural studies have shown that the zinc finger motifs within MTF1 coordinate zinc ions through cysteine residues, which stabilize the protein's structure and enable it to bind DNA effectively. The presence of copper ions can induce further structural changes that enhance its transcriptional activity .

Chemical Reactions Analysis

Reactions Involving MTF1

MTF1 participates in several biochemical reactions primarily related to gene expression regulation. Its binding to metal response elements triggers the transcription of target genes involved in metal ion transport and detoxification.

Technical Details

The mechanism by which MTF1 activates transcription involves:

  • Metal Binding: The binding of zinc or copper ions induces a conformational change in MTF1.
  • DNA Binding: Activated MTF1 binds to specific sequences on target genes.
  • Recruitment of Co-factors: MTF1 recruits additional transcriptional co-activators that facilitate RNA polymerase II recruitment and subsequent gene transcription .
Mechanism of Action

Process

MTF1 functions through a multi-step mechanism:

  1. Metal Sensing: It senses changes in intracellular metal concentrations.
  2. Nuclear Translocation: Upon activation by metals, MTF1 translocates from the cytoplasm to the nucleus.
  3. Gene Activation: In the nucleus, MTF1 binds to metal response elements on target genes, leading to their transcriptional activation.

Data

Studies have demonstrated that MTF1's activity is modulated by its interaction with metals; for instance, copper enhances its binding affinity to chromatin at myogenic gene promoters during muscle differentiation .

Physical and Chemical Properties Analysis

Physical Properties

MTF1 is typically expressed as a soluble protein in bacterial systems, with optimal stability at physiological pH levels. Its solubility can vary depending on post-translational modifications and the presence of metal ions.

Chemical Properties

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within a neutral pH range.
  • Stability: The stability of MTF1 can be influenced by environmental factors such as temperature and ionic strength.

Experimental data indicate that MTF1 maintains functionality across a range of conditions but exhibits enhanced activity under conditions mimicking physiological metal concentrations .

Applications

MTF1 has significant scientific applications:

  • Gene Regulation Studies: It serves as a model for studying metal-responsive gene regulation mechanisms.
  • Cell Differentiation Research: Investigations into its role during myogenesis have provided insights into muscle cell differentiation processes.
  • Therapeutic Targets: Due to its involvement in oxidative stress responses, MTF1 is being explored as a potential therapeutic target for diseases associated with metal dysregulation, such as neurodegenerative disorders .
Molecular Architecture and Functional Domains of MTF1

Zinc Finger Motifs and DNA-Binding Specificity

MTF1 contains six tandemly arranged Cys₂His₂ zinc fingers (ZF1–ZF6) that jointly mediate sequence-specific DNA recognition at metal response elements (MREs; core consensus: TGCRCNC, where R = purine, N = any base) in target gene promoters [1] [6]. While all fingers adopt the classic ββα zinc finger fold when saturated with zinc, they exhibit pronounced functional heterogeneity:

  • ZF1, ZF5, ZF6: Essential for high-affinity DNA binding and chromatin recruitment. ZF1 deletion abolishes the exogenous zinc requirement for DNA binding in vitro, converting MTF1 to a constitutively active transcription factor [2] [9].
  • ZF2–ZF4: Contain atypical inter-zinc-finger linkers that confer zinc sensitivity. Replacing the RGEYT linker between ZF1–ZF2 with the canonical TGEKP linker found in non-sensory zinc finger proteins (e.g., Sp1) results in constitutive nuclear localization, DNA binding, and transcriptional activation, even at basal zinc levels [2]. This demonstrates that non-canonical linkers act as allosteric regulators of MTF1’s zinc-sensing capability.

Table 1: Functional Roles of MTF1 Zinc Fingers

Zinc FingerLinker SequenceFunctional RoleConsequence of Mutation
ZF1-ZF2RGEYTZinc sensingConstitutive activation if swapped with TGEKP
ZF2-ZF3TKEKPStructural stabilityMinimal impact if swapped
ZF3-ZF4TGKTDNA affinity modulationReduced zinc sensitivity if swapped
ZF5-ZF6Canonical (TGEKP)DNA binding specificityLoss of MRE recognition

MTF1’s DNA-binding dynamics are concentration-dependent. At high zinc (100 μM), MTF1 preferentially binds MRE pairs in divergent orientation (e.g., GTGTGCATCACTTTGCGCAC), enabling cooperative interactions and robust transcriptional activation. At low zinc, it targets single MREs with extended GC-rich flanks (TTTTGCGCACGGCACTAAAT), facilitating basal expression of metal-handling genes [6]. Transition metals like cadmium inhibit zinc-dependent DNA binding by displacing zinc from finger structures unless glutathione is present to chelate cadmium [9].

Cysteine Clusters in Metal-Sensing and Dimerization

Beyond the zinc fingers, MTF1 harbors a C-terminal cysteine cluster (CCC) critical for sensing non-zinc metals and facilitating dimerization:

  • Cysteine-Rich Domain (CRD): Human MTF1 contains a conserved pentacysteine motif (Cys-Cys motifs) near its C-terminus (residues 601–610 in human isoform). This region binds copper (Cu⁺), arsenic (As³⁺), and bismuth (Bi³⁺) via covalent interactions with cysteine thiol groups [3] [10]. Arsenic sensing involves direct binding of As³⁺ to the CCC, inducing a conformational change that releases inhibitory factors or recruits co-activators. Phenylarsine oxide (PAO), a trivalent arsenic derivative, potently displaces metals from the CCC and activates MTF1-dependent transcription [10].
  • Dimerization Interface: The CCC mediates MTF1 homodimerization via disulfide bridging. Cysteine-to-alanine mutations (e.g., C⁶⁰¹A, C⁶⁰⁴A, C⁶¹⁰A) disrupt dimer formation and reduce transcriptional activity by >80%, indicating that dimerization is essential for maximal transactivation, particularly under metal stress [4] [8].

Table 2: Functional Impact of Cysteine Cluster Mutations in MTF1

Mutation TypeMetal ResponseTransactivationDimerization
Wild-type CCCNormal (Zn²⁺, Cu⁺, As³⁺)100%Intact
Cys→Ala (C601A/C604A/C610A)Abolished for As³⁺; reduced for Cu⁺<20%Disrupted
Complete CCC deletionLost<5%Abolished

The CCC is indispensable for cellular responses to arsenic. Deletion of this cluster eliminates MTF1-dependent induction of metallothionein genes (MT1/MT2) in arsenic-exposed cells, confirming its role as a direct sensor for this metalloid [10]. In myogenesis, copper binding to the CCC promotes MTF1 nuclear accumulation and complex formation with MYOD1 at myogenic promoters [3].

Nuclear Localization Signals and Cytoplasmic Shuttling Dynamics

MTF1 exhibits regulated nucleocytoplasmic shuttling governed by competing localization signals:

  • Non-classical Nuclear Localization Signal (ncNLS): Embedded within ZF1–ZF3 (residues 137–228 in human MTF1). This zinc finger-integrated NLS is constitutively active and sufficient to drive nuclear import of heterologous cytoplasmic proteins. Unlike classical monopartite/bipartite NLSs rich in lysine/arginine, MTF1’s NLS depends on the structural integrity of the zinc finger domain rather than a linear basic peptide [4] [7].
  • Nuclear Export Signal (NES): Located within the acidic transactivation domain (residues ²⁶⁰L⁺X²–³ΦXΦXΦ²⁷⁴, where Φ = hydrophobic residue). This leucine-rich NES binds CRM1/Exportin1 and promotes cytoplasmic relocalization under low-metal conditions [4].
  • Zinc-Dependent Shuttling: Under basal conditions, MTF1 distributes equally between nucleus and cytoplasm. Zinc exposure triggers rapid nuclear accumulation by:
  • Stabilizing zinc finger folding, enhancing NLS exposure.
  • Masking the NES via zinc-induced conformational changes or co-factor binding.
  • Inhibiting CRM1-dependent export through oxidation or metal binding [4] [8].

Human MTF1 shows stronger metal inducibility than mouse MTF1 due to a tri-amino acid difference (²⁶⁰LVD²⁶² vs. mouse ²⁵⁷LEE²⁵⁹) in the NES. "Humanizing" mouse MTF1 by introducing LVD enhances its nuclear accumulation and transcriptional output to human levels [4]. This NES-NLS interplay allows MTF1 to function as a real-time cellular zinc sensor, translocating to the nucleus within minutes of zinc exposure to activate target genes.

MTF1 exemplifies how specialized protein domains integrate metal sensing, DNA recognition, and subcellular trafficking to maintain cellular metallostasis. Its zinc fingers serve dual roles as DNA-binding modules and allosteric metal sensors, while the cysteine cluster extends its sensing capability to copper and arsenic. The unconventional integration of an NLS within its zinc finger domain creates a direct conduit for translating metal binding into nuclear translocation. Future structural studies of full-length MTF1 bound to MRE DNA and metals will illuminate how these domains cooperate dynamically in health and disease.

Properties

CAS Number

122319-59-9

Product Name

MTF1 protein

Molecular Formula

C7H4F2N2S

Synonyms

MTF1 protein

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